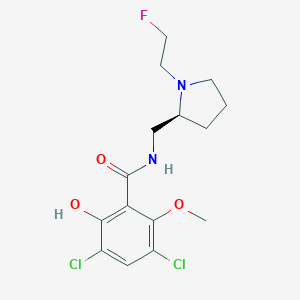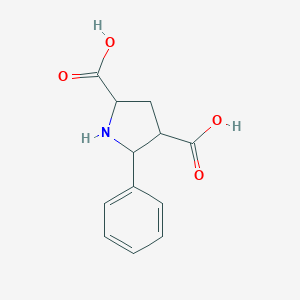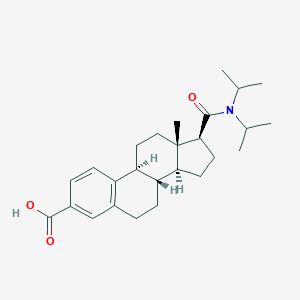
Fluororaclopride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluororaclopride is a fluorinated derivative of raclopride, a compound known for its use as a radioligand in positron emission tomography (PET) imaging. It is primarily used to study dopamine D2 receptors in the brain. The addition of a fluorine atom enhances its properties, making it a valuable tool in neuroimaging and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluororaclopride involves a two-step process. Initially, [18F]fluoroethyltriflate is prepared by fluoride displacement on the bis triflate of ethylene glycol. This intermediate is then used to alkylate a secondary amine precursor, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis modules is common in industrial settings to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions: Fluororaclopride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Substitution: Reagents like sodium fluoride or potassium fluoride in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.
Scientific Research Applications
Fluororaclopride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Helps in studying the distribution and density of dopamine D2 receptors in the brain.
Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
Fluororaclopride exerts its effects by binding to dopamine D2 receptors in the brain. This binding allows for the visualization of these receptors using PET imaging. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier and bind selectively to the target receptors .
Comparison with Similar Compounds
Raclopride: The parent compound, used for similar purposes but without the fluorine atom.
[18F]Fallypride: Another fluorinated compound used in PET imaging with a higher affinity for dopamine D2 receptors.
[18F]Fluortriopride: Similar in structure and used for imaging dopamine D3 receptors.
Uniqueness: Fluororaclopride is unique due to its specific binding to dopamine D2 receptors and its enhanced imaging properties due to the presence of the fluorine atom. This makes it a valuable tool in both research and clinical settings.
Properties
CAS No. |
124840-52-4 |
|---|---|
Molecular Formula |
C15H19Cl2FN2O3 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |
InChI Key |
SUMSSRZHRHBCGI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |
SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
Synonyms |
fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















